molecular formula C7H14N2 B171479 (R)-quinuclidin-3-amine CAS No. 123536-15-2

(R)-quinuclidin-3-amine

Cat. No. B171479
M. Wt: 126.2 g/mol
InChI Key: REUAXQZIRFXQML-ZETCQYMHSA-N
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Description

(R)-quinuclidin-3-amine is a chiral compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. It is particularly significant in the development of muscarinic antagonists, which have applications in treating conditions such as Alzheimer's disease, Sjogren syndrome, and urinary incontinence . The compound's derivatives have been identified as potent M3 muscarinic antagonists with a long duration of action, which is beneficial for therapeutic applications .

Synthesis Analysis

The synthesis of (R)-quinuclidin-3-amine involves the reduction of imines derived from 3-quinuclidinone and chiral phenethylamines. This key reaction is facilitated by the reducing agent NaBH4, which is a common method for producing chiral amines . Additionally, (R)-3-quinuclidinol, a closely related compound, can be synthesized through kinetic resolution of racemic mixtures, highlighting the importance of stereochemistry in the synthesis process .

Molecular Structure Analysis

The molecular structure of (R)-quinuclidin-3-amine is characterized by its chiral center at the 3-position, which is crucial for its biological activity. The stereochemistry of this center plays a significant role in the compound's interaction with muscarinic receptors, as evidenced by the structure-activity relationship studies of related quinuclidine derivatives .

Chemical Reactions Analysis

(R)-quinuclidin-3-amine and its derivatives participate in various chemical reactions, including those with phenyl thionobenzoates. These reactions have been studied kinetically, revealing insights into the factors that govern reactivity, such as steric hindrance and the basicity of the amine. The reaction mechanisms have been explored, suggesting a concerted process where the expulsion of the leaving group is only slightly advanced in the rate-determining transition state .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-quinuclidin-3-amine derivatives are influenced by their molecular structure. The steric effects and basicity of the tertiary amine group affect the compound's reactivity in chemical reactions. Additionally, the crystallization and X-ray analysis of enzymes involved in the reduction of 3-quinuclidinone to (R)-3-quinuclidinol provide insights into the molecular interactions and stability of these compounds .

Scientific Research Applications

Mass Spectrometry in Pharmaceutical Analysis

Quinuclidine derivatives, including (R)-quinuclidin-3-amine, have been studied for their mass spectra, which is crucial in pharmaceutical analysis. These compounds, known for their antidepressant and hallucinogenic properties, exhibit unique fragmentation patterns and rearrangements in mass spectrometry. This knowledge is vital for developing sensitive methods of analysis for these biologically active compounds (Vincze et al., 1980).

Cholinergic Receptor Research

(R)-quinuclidin-3-amine isomers have shown significant pharmacological activity by blocking central muscarinic and nicotinic receptors. These findings are particularly relevant in understanding the stereostructure of muscarinic receptors, contributing to research on central nervous system disorders and potential treatments (Niu et al., 1990).

Environmental Applications

Activated carbons impregnated with quinuclidine have been developed for removing methyl iodide gas, particularly in nuclear accidents. Studies have shown that these carbons, especially under humid conditions, exhibit superior adsorption capabilities due to a novel mechanism of protonation reaction. This research has implications for environmental safety and nuclear accident response (Ho et al., 2019).

Chemical Reactivity Studies

The reactivity of quinuclidine with various compounds has been a subject of study in organic chemistry. For instance, its reactions with O-Y-substituted phenyl thionobenzoates were explored, highlighting its lesser reactivity compared to benzylamine due to steric hindrance. This research contributes to our understanding of amine reactivity in organic synthesis (Yang et al., 2015).

Development of Nonpeptide Antagonists

(R)-quinuclidin-3-amine derivatives have been instrumental in the discovery of nonpeptide substance P antagonists. These compounds can block substance P-induced physiological responses, providing insights into small molecule interactions with peptide receptors and potential therapeutic applications (Lowe et al., 1992).

Antimalarial Activity

Novel quinuclidine derivatives have been evaluated for their antimalarial activity. The synthesis of a Schiff base from 3-amino-quinuclidine showed moderate antimalarial activity against Plasmodium falciparum, indicating potential use in antimalarial drug development (Sharma et al., 2016).

Catalysis in Organic Reactions

Quinuclidine-based catalysts have been investigated for their role in the Baylis-Hillman reaction, with studies showing a direct correlation between the basicity of the amine and its reactivity. This research enhances our understanding of catalyst efficiency and scope in organic synthesis (Aggarwal et al., 2003).

Nicotinic Receptor Agonists

Quinuclidine-containing compounds have been developed as partial agonists for α7 nicotinic acetylcholine receptors. These findings are significant for cognitive improvement in preclinical models, contributing to the development of treatments for cognitive disorders (Hill et al., 2017).

Novel Functional Polymers

The incorporation of quinuclidine groups into cardo polyimides and polyamides has led to the synthesis of polymers with high thermal properties and solubility. These materials show promise as efficient catalysts for polyamic acid imidation, highlighting their potential in industrial applications (Vygodskii et al., 1996).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas of further research. It could include developing more efficient synthesis methods, finding new applications, or studying its effects on the environment or human health.


properties

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUAXQZIRFXQML-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-quinuclidin-3-amine

CAS RN

123536-15-2
Record name (3R)-1-Azabicyclo[2.2.2]octan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid (5.0 g, 0.0174 mole), 1,1'-carbonyldiimidazole (2.82 g, 0.0174 mole) and dry tetrahydrofuran (100 ml) was stirred at room temperature for three hours with nitrogen bubbling through it. 3-Aminoquinuclidine dihydrochloride (20.8 g, 0.104 mole) and sodium methoxide (freshly prepared from 5.28 g of sodium metal in 50 ml of methanol) was stirred at room temperature for one hour. This second suspension was filtered and evaporated to an oil. The oil was extracted into boiling light petroleum ether (1500 ml) and the petroleum ether was then removed under reduced pressure to give 6.6 g of 3-aminoquinuclidine. The 3-aminoquinuclidine was dissolved in tetrahydrofuran (20 ml) and added to the solution containing the product resulting from the first suspension. The reaction mixture was stirred at room temperature under a nitrogen atmosphere overnight.
Name
2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.28 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of salicylic acid (3.46 g, 25 mmole) in anhydrous tetrahydrofuran (20 ml) under nitrogen is treated with 1,1'-carbonyldiimidazole (4.22 g, 26 mmole), stirred for one hour, then degassed with a stream of nitrogen. A solution of 3-aminoquinuclidine (from 30 mmole of dihydrochloride) in tetrahydrofuran (10 ml) is prepared, and the solution is added dropwise to the first solution. After 18 hours at room temperature, the reaction mixture is concentrated in vacuo and partitioned between methylene chloride (200 ml) and water (100 ml). The resultant organic layer is separated and the aqueous solution is extracted with methylene chloride (100 ml). The combined organic solutions are dried (Na2SO4), concentrated in vacuo, and passed through a short column of alumina (eluted first with 5% methanol/tetrahydrofuran, then with 25% methanol/tetrahydrofuran) to provide 3.20 g (52%) of product as a colorless foam.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Laus, S Neuner, R Metz, T Müller… - … journal for reviews …, 2019 - scholar.archive.org
For the production of drug substances a robust, scalable process delivering the active pharmaceutical ingredient (API) in excellent chemical and polymorphic purity is required. For this …
Number of citations: 2 scholar.archive.org
O Fischer, J Hofmann, H Rampp, J Kaindl… - Journal of Medicinal …, 2020 - ACS Publications
Muscarinic M 3 receptor antagonists and inverse agonists displaying high affinity and subtype selectivity over the antitarget M 2 are valuable pharmacological tools and may enable …
Number of citations: 5 pubs.acs.org
Y Xue, X He, T Yang, Y Wang, Z Liu, G Zhang… - European Journal of …, 2019 - Elsevier
The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for schizophrenia. In our previous work, a novel series of α7-nAChR agonists bearing …
Number of citations: 9 www.sciencedirect.com
Y Chen, G Bai, Y Li, Y Ning, S Cao, J Zhou… - Bioorganic & Medicinal …, 2021 - Elsevier
Internal tandem duplications of FLT3 (FLT3-ITD) occur in approximately 25% of all acute myeloid leukemia (AML) cases and confer a poor prognosis. Optimization of the screening hit 1 …
Number of citations: 1 www.sciencedirect.com

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